![molecular formula C5H10O5 B119408 (3R,4S,5R)-5-(Hydroxymethyl)(313C)oxolane-2,3,4-triol CAS No. 83379-40-2](/img/structure/B119408.png)
(3R,4S,5R)-5-(Hydroxymethyl)(313C)oxolane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,4S,5R)-5-(Hydroxymethyl)(313C)oxolane-2,3,4-triol” is a chemical compound with the molecular formula C5H10O5 and a molecular weight of 150.13 . It is also known as D-ribofuranose .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 85-86 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Metabolomics Profiling
[2-13C]-D-Ribose: is pivotal in metabolomics , where it can be used as a tracer to study metabolic pathways. By incorporating this labeled compound into cellular metabolism, researchers can track its incorporation into different metabolites using NMR spectroscopy . This allows for a detailed analysis of metabolic fluxes and the identification of novel metabolic pathways.
Structural Biology
For structural biology applications, [2-13C]-D-Ribose is used in NMR studies to determine the structure of RNA molecules. The 13C labeling at specific positions allows for the resolution of overlapping signals, which is crucial for elucidating the three-dimensional structure of complex RNA molecules .
Artificial Intelligence in Scientific Research
The integration of [2-13C]-D-Ribose in research involving artificial intelligence (AI) can lead to the development of predictive models for ribose metabolism. AI can analyze large datasets from experiments using labeled ribose to predict outcomes and generate hypotheses for further investigation .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
(3R,4S,5R)-5-(hydroxymethyl)(313C)oxolane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-VTUWIFRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@H](C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583535 |
Source
|
Record name | D-(2-~13~C)Ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-13C]-D-Ribose | |
CAS RN |
83379-40-2 |
Source
|
Record name | D-(2-~13~C)Ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.